Introduction: The Strategic Value of Substituted Pyridinols
Introduction: The Strategic Value of Substituted Pyridinols
An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(tert-Butyl)pyridin-3-ol
In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone, celebrated for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives are integral to the development of agents targeting a vast array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2] Within this class, pyridin-3-ols and their analogs are of particular interest. The hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor for further synthetic elaboration.
This guide focuses on 6-(tert-Butyl)pyridin-3-ol, a specific, strategically substituted pyridinol. The presence of a bulky tert-butyl group at the 6-position introduces significant steric hindrance, which can be exploited to control regioselectivity in subsequent reactions and to probe steric pockets within enzyme active sites. This document provides a comprehensive overview of its chemical properties, reactivity, spectroscopic signature, and potential applications, designed for researchers and professionals in chemical synthesis and drug development.
Molecular and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and molecular design. While extensive experimental data for 6-(tert-Butyl)pyridin-3-ol is not widely published, we can consolidate known data and predict key properties based on its structure and established chemical principles.
Structure and Identification
The molecular structure of 6-(tert-Butyl)pyridin-3-ol features a pyridine ring substituted with a hydroxyl group at the 3-position and a tert-butyl group at the 6-position.
Figure 1: Molecular Structure of 6-(tert-Butyl)pyridin-3-ol.
Table 1: Compound Identification and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 68692-50-2 | [3][4] |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [3] |
| IUPAC Name | 6-(tert-butyl)pyridin-3-ol | [3] |
| Synonyms | 6-tert-Butyl-3-pyridinol, 6-(1,1-Dimethylethyl)-3-pyridinol | [3] |
| Purity | Typically ≥95% |[4] |
Predicted Physicochemical Data
The lipophilicity (LogP) and acidity/basicity (pKa) are critical parameters in drug design, influencing solubility, membrane permeability, and target engagement.[5]
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pKa (Acidity/Basicity): The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The pKa of the pyridinium ion is influenced by substituents. Electron-donating groups like alkyls generally increase the basicity (raise the pKa) of the pyridine nitrogen.[6] Conversely, the hydroxyl group's acidity is also modulated by the ring's electronics. Theoretical calculations for substituted pyridines suggest that the pKa can be accurately predicted, though experimental values are preferred.[7][8] For 6-(tert-Butyl)pyridin-3-ol, the nitrogen's pKa is expected to be slightly higher than that of unsubstituted pyridine (pKa ≈ 5.2) due to the electron-donating tert-butyl group. The phenolic proton is expected to have a pKa around 9-10, typical for hydroxypyridines.
-
LogP (Lipophilicity): The tert-butyl group significantly increases the lipophilicity of the molecule compared to unsubstituted pyridin-3-ol. This property is crucial for its potential to cross cellular membranes and interact with hydrophobic pockets in protein targets.
Spectroscopic Profile (Predicted)
Table 2: Predicted Spectroscopic Data for 6-(tert-Butyl)pyridin-3-ol
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Comments |
|---|---|---|---|
| ¹H NMR | -C(CH ₃)₃ | ~1.3-1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| Ar-H (H-4, H-5) | ~7.0-7.4 ppm (multiplet, 2H) | Aromatic protons on the pyridine ring. The exact shifts and coupling patterns depend on the electronic effects of the substituents. | |
| Ar-H (H-2) | ~8.0-8.2 ppm (doublet or singlet, 1H) | The proton at the 2-position, adjacent to the nitrogen, is typically the most downfield. | |
| OH | ~5-10 ppm (broad singlet, 1H) | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is exchangeable with D₂O. | |
| ¹³C NMR | -C (CH₃)₃ | ~35-38 ppm | Quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ | ~29-31 ppm | Carbon atoms of the methyl groups. | |
| Ar-C (C-3, C-4, C-5) | ~120-145 ppm | Aromatic carbons. The C-3 carbon bearing the hydroxyl group will be significantly shifted. | |
| Ar-C (C-2) | ~145-150 ppm | Carbon adjacent to the ring nitrogen. | |
| Ar-C (C-6) | ~155-165 ppm | Carbon bearing the tert-butyl group, often the most downfield aromatic carbon. | |
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic broad absorption for a hydroxyl group due to hydrogen bonding. |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds of the tert-butyl group. | |
| C=C, C=N stretch | 1500-1650 cm⁻¹ (strong) | Aromatic ring stretching vibrations. |
| | C-O stretch | 1200-1300 cm⁻¹ (strong) | Phenolic C-O bond stretching. |
Reactivity and Synthetic Utility
The synthetic value of 6-(tert-Butyl)pyridin-3-ol stems from the distinct reactivity of its functional groups: the pyridine ring and the hydroxyl moiety. The interplay between the electron-donating hydroxyl and tert-butyl groups and the electron-deficient nature of the pyridine ring governs its chemical behavior.
Figure 2: Reactivity map showing key reaction sites on 6-(tert-Butyl)pyridin-3-ol.
Pyridine Ring Reactivity
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Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally resistant to EAS.[9] However, the powerful electron-donating hydroxyl group at the 3-position activates the ring towards electrophiles. The directing effect of the hydroxyl group favors substitution at the ortho (C2, C4) and para (C6) positions. The existing tert-butyl group at C6 blocks that position. Therefore, electrophilic attack is strongly directed to the C2 and C4 positions. Due to steric hindrance from the adjacent tert-butyl group, reactions at C5 may also be observed under certain conditions.
-
Nucleophilic Aromatic Substitution (NAS): Unactivated pyridines are also resistant to NAS.[10] Reactions typically require a good leaving group at the C2, C4, or C6 positions and proceed via a Meisenheimer-type intermediate. The hydroxyl group can be converted into a better leaving group (e.g., a triflate) to facilitate NAS.
-
Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridines. Using a strong base like n-butyllithium, deprotonation can occur at the C2 position, directed by the coordinating effect of the ring nitrogen.
Hydroxyl Group Reactivity
The phenolic hydroxyl group is arguably the most versatile functional handle on the molecule.
-
O-Alkylation and O-Acylation: As a nucleophile, the hydroxyl group readily undergoes Williamson ether synthesis (O-alkylation) with alkyl halides or acylation with acyl chlorides or anhydrides to form the corresponding ethers and esters.
-
Conversion to a Triflating Group: A critical transformation for drug development professionals is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group. This is achieved by reacting the pyridinol with triflic anhydride in the presence of a non-nucleophilic base. The resulting pyridyl triflate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, and amino groups at the 3-position.
General Synthesis Protocol
While multiple routes to substituted pyridinols exist, a common and effective strategy involves the construction of the pyridine ring from acyclic precursors. One such powerful method is the three-component reaction, which offers high convergence and flexibility.[11] The following protocol is a generalized, illustrative procedure based on established methodologies for constructing highly substituted pyridin-4-ols, adapted for a pyridin-3-ol target.
Figure 3: Generalized workflow for the synthesis of 6-(tert-Butyl)pyridin-3-ol.
Illustrative Protocol: Three-Component Synthesis
Objective: To synthesize 6-(tert-Butyl)pyridin-3-ol via a convergent three-component reaction.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step has a clear objective and endpoint. Monitoring by Thin Layer Chromatography (TLC) is crucial to ensure reaction completion before proceeding to the next step, preventing the carryover of unreacted starting materials which could complicate subsequent transformations and purification.
Methodology:
-
Step 1: Formation of the Lithiated Allene and Nucleophilic Addition
-
Rationale: This step generates the key nucleophilic species from an alkoxyallene, which then attacks the electrophilic nitrile carbon to form the initial C-C bond of the pyridine backbone.
-
Procedure:
-
To a solution of an appropriate alkoxyallene (e.g., methoxyallene, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to ensure complete lithiation.
-
Add a solution of pivalonitrile (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction for 1-2 hours at -78 °C. Monitor the consumption of the nitrile by TLC or GC-MS.
-
-
-
Step 2: Acylation, Cyclization, and Aromatization
-
Rationale: Addition of a carboxylic acid derivative initiates an intramolecular cyclization cascade, ultimately leading to the formation of the aromatic pyridinol ring.
-
Procedure:
-
To the reaction mixture from Step 1, add an excess of a suitable carboxylic acid derivative (e.g., trifluoroacetic acid, 3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The cyclization and subsequent aromatization occur during this step.
-
Monitor the formation of the protected pyridinol product by TLC or LC-MS.
-
-
-
Step 3: Work-up and Deprotection
-
Rationale: The reaction is quenched, and the crude product is isolated. If an alkoxyallene was used, the resulting alkoxy-pyridine must be deprotected to reveal the final hydroxyl group.
-
Procedure:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If the product is an alkoxy-pyridine, dissolve the crude material in a suitable solvent (e.g., dichloromethane) and treat with a deprotecting agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to cleave the ether and yield the final pyridinol.
-
Purify the final product by column chromatography on silica gel.
-
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-(tert-Butyl)pyridin-3-ol is not universally available, a robust safety assessment can be made by examining data for structurally similar compounds.
-
Hazard Classification (Anticipated): Based on related pyridinols and phenols, the compound should be handled as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust/aerosols, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
Applications in Drug Discovery
The true value of 6-(tert-Butyl)pyridin-3-ol lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules. The substituted pyridine motif is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2]
-
Enzyme Inhibitors: The pyridinol core can act as a hydrogen bond donor and acceptor, mimicking peptide bonds or interacting with key residues in enzyme active sites. Many pyridine-based molecules are known enzyme inhibitors.[1]
-
Kinase Inhibitors: The pyridine scaffold is a common hinge-binding motif in many kinase inhibitors. The substituents at the 3- and 6-positions can be elaborated to occupy the solvent-exposed regions and allosteric pockets of the kinase domain.
-
CNS Agents: Substituted pyridines have been extensively explored as ligands for neuronal nicotinic acetylcholine receptors and other central nervous system targets.[12] The lipophilicity imparted by the tert-butyl group may enhance blood-brain barrier penetration.
Conclusion
6-(tert-Butyl)pyridin-3-ol is a chemical scaffold with significant untapped potential. Its combination of a sterically demanding tert-butyl group and a synthetically versatile hydroxyl group makes it an attractive starting material for creating diverse chemical libraries. By understanding its fundamental physicochemical properties, reactivity profile, and spectroscopic signatures, researchers can strategically incorporate this building block into synthetic campaigns aimed at discovering the next generation of therapeutic agents.
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